molecular formula C16H19ClFN3O3 B1590148 Norfloxacin hydrochloride CAS No. 68077-27-0

Norfloxacin hydrochloride

Numéro de catalogue: B1590148
Numéro CAS: 68077-27-0
Poids moléculaire: 355.79 g/mol
Clé InChI: JJWDELPVPRCLQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Norfloxacin hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Des Réactions Chimiques

Types of Reactions: Norfloxacin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .

Applications De Recherche Scientifique

Medical Uses

Norfloxacin is indicated for several medical conditions, including:

  • Urinary Tract Infections (UTIs) : Effective against uncomplicated and complicated UTIs, especially those caused by Escherichia coli and other susceptible organisms.
  • Prostatitis : Used in both acute and chronic cases of prostatitis.
  • Gonorrhea : Prescribed for uncomplicated urethral and cervical gonorrhea, although its efficacy has been questioned due to rising resistance rates.
  • Prevention of Spontaneous Bacterial Peritonitis : In cirrhotic patients with low ascitic fluid protein levels.

The FDA first approved norfloxacin in 1986, and its use has evolved based on emerging resistance patterns and safety concerns. Notably, its application in treating complicated pyelonephritis has been restricted due to safety issues, including risks of C. difficile infections and tendon injuries .

Norfloxacin-Induced Fixed Drug Eruption

A case study reported a 40-year-old woman who developed a fixed drug eruption after taking norfloxacin. The reaction was confirmed through oral challenge testing, illustrating the potential for hypersensitivity reactions to this antibiotic .

Norfloxacin-Induced Stevens-Johnson Syndrome

Another significant case involved a 59-year-old female patient who experienced Stevens-Johnson syndrome (SJS) after receiving norfloxacin for acute gastritis. Following the administration of norfloxacin, she developed severe mucosal lesions, leading to hospitalization and treatment with corticosteroids .

Urinary Tract Infections

A study involving 138 patients with pyelonephritis demonstrated that norfloxacin was effective against resistant strains, particularly E. coli. The study highlighted that norfloxacin could be an alternative treatment modality for non-bacteremic patients who can tolerate oral medications .

Shigellosis Treatment

In a randomized clinical trial comparing norfloxacin with nalidixic acid for shigellosis, norfloxacin showed similar efficacy but reduced duration of fever and abdominal pain in patients infected with resistant strains .

Side Effects and Safety Concerns

While norfloxacin is effective against various infections, it is associated with several side effects:

  • Common side effects include gastrointestinal disturbances, skin reactions, and central nervous system effects.
  • Serious adverse effects can include tendon ruptures, peripheral neuropathy, and hypersensitivity reactions .

Data Summary Table

Application AreaIndicationDosageNotes
Urinary Tract InfectionsUncomplicated UTIs400 mg every 12 hoursEffective against E. coli
ProstatitisAcute/Chronic400 mg every 12 hoursUsed for both forms
GonorrheaUncomplicated800 mg onceResistance concerns noted
Spontaneous Bacterial PeritonitisPreventionVaries based on conditionFor cirrhotic patients

Comparaison Avec Des Composés Similaires

Uniqueness: Norfloxacin hydrochloride is unique in its specific activity against urinary tract infections and its relatively lower bioavailability compared to other fluoroquinolones. It is also associated with fewer side effects related to tendon rupture and peripheral neuropathy compared to some other fluoroquinolones .

Activité Biologique

Norfloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic widely used for treating various bacterial infections. Its biological activity is primarily characterized by its mechanisms of action, spectrum of activity against different pathogens, and potential side effects. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Norfloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. This inhibition leads to the disruption of bacterial cell division and ultimately results in bactericidal activity. The fluorine atom at the 6-position enhances its potency against Gram-negative bacteria, while the piperazine moiety at the 7-position contributes to its anti-pseudomonal activity .

Spectrum of Activity

Norfloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against:

  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

The following table summarizes the efficacy of norfloxacin against various bacterial strains:

Bacterial StrainSensitivity to Norfloxacin
Escherichia coliSensitive
Klebsiella pneumoniaeSensitive
Pseudomonas aeruginosaSensitive
Staphylococcus aureusModerately sensitive
Streptococcus pneumoniaeModerately sensitive

Clinical Applications

Norfloxacin is primarily used to treat:

  • Urinary tract infections (UTIs)
  • Prostatitis
  • Gastroenteritis caused by various pathogens
  • Gonorrhea

A clinical trial demonstrated that norfloxacin significantly reduced stool output and duration of diarrhea in patients with cholera compared to control groups .

Norfloxacin-Induced Stevens-Johnson Syndrome

A notable case study reported a 59-year-old female who developed Stevens-Johnson syndrome (SJS) following treatment with norfloxacin for acute gastritis. The patient experienced severe oral lesions and skin reactions after the first dose, highlighting the potential for serious hypersensitivity reactions associated with fluoroquinolone antibiotics . This underscores the importance of monitoring adverse drug reactions in clinical settings.

Research Findings

Recent studies have explored various formulations and modifications of norfloxacin to enhance its bioactivity:

  • Extended-Release Formulations : Research indicated that hydrophilic matrix systems could improve the stability and release profile of norfloxacin, allowing for once-daily dosing and improved patient compliance .
  • SmartFilm Technology : A study utilizing smartFilm technology demonstrated that norfloxacin-loaded tablets made from paper exhibited enhanced solubility and bioactivity compared to traditional formulations. The bioactivity was reported to be up to three times higher than that of physical mixture tablets .
  • Molecular Modifications : Novel derivatives of norfloxacin were synthesized to explore dual-action mechanisms that inhibit both DNA gyrase/topoisomerase IV and bacterial cell wall synthesis. These compounds showed promising results in inhibiting bacterial growth through new pathways .

Pharmacokinetics

Norfloxacin is well absorbed from the gastrointestinal tract, with a peak plasma concentration (Cmax) reached within 1-2 hours after oral administration. The elimination half-life (T1/2) is approximately 3-4 hours, making it suitable for multiple daily dosing regimens in clinical settings .

Propriétés

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWDELPVPRCLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68077-27-0, 104142-93-0
Record name 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68077-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104142-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound (I) or (II) was dissolved in ethanol and acidified with concentrated hydrochloric acid. The resulting precipitate was collected, washed with ethanol, and dried to give 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid hydrochloride (III) as colorless needles, m.p. above 300° C.
Name
compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norfloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Norfloxacin hydrochloride
Reactant of Route 3
Reactant of Route 3
Norfloxacin hydrochloride
Reactant of Route 4
Norfloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Norfloxacin hydrochloride
Reactant of Route 6
Norfloxacin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.